molecular formula C20H30O4 B3326538 13-(Benzyloxy)-13-oxotridecanoic acid CAS No. 261178-55-6

13-(Benzyloxy)-13-oxotridecanoic acid

Cat. No. B3326538
CAS RN: 261178-55-6
M. Wt: 334.4 g/mol
InChI Key: KQINCEXNMZLESQ-UHFFFAOYSA-N
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Description

“13-(Benzyloxy)-13-oxotridecanoic acid” is a chemical compound with the molecular formula C20H32O3 . It has an average mass of 320.466 Da and a monoisotopic mass of 320.235138 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides was achieved from 7-hydroxy 2,3 dimethyl chromone via key intermediate 7-benzyloxy 2,3 dimethyl-8-carboxylic acid using Jones oxidation and HBTU/HOBt (Hexafluorophosphate Benzotriazole Tetramethyl Uronium/Hydroxybenzotriazole) as a selective amide coupling agent .

Scientific Research Applications

1. Chemical Transformations and Synthesis

  • 13-(Benzyloxy)-13-oxotridecanoic acid, a fatty acid derivative, undergoes various chemical transformations. For instance, when treated with boron trifluoride etherate in specific solutions, it can yield oxo-oleates and cyclopropane compounds (Conacher & Gunstone, 1969). Such chemical reactions are fundamental in the synthesis of complex organic molecules.

2. Enzymatic Reactions and Optical Activity

  • Enzymatic reactions involving compounds like 13-(Benzyloxy)-13-oxotridecanoic acid are significant in producing optically active compounds. For instance, the hydrolysis of cyclic carbonates with long aliphatic chains, like 13-(Benzyloxy)-13-oxotridecanoic acid, using enzymes like PPL, results in optically active diols (Shimojo, Matsumoto & Hatanaka, 2000). This is crucial for synthesizing biologically active compounds with chiral components.

3. Neuroprotective Potential

  • Derivatives of benzyloxy substituted compounds, including those similar to 13-(Benzyloxy)-13-oxotridecanoic acid, have been investigated for their neuroprotective effects, particularly in the context of Parkinson's disease. Such compounds can show promising neuroprotective potency and good blood-brain barrier permeability (Wang et al., 2016).

4. Antioxidant Properties

  • The antioxidant activity of benzyloxy substituted compounds, related to 13-(Benzyloxy)-13-oxotridecanoic acid, has been studied. These compounds, including oxazole-5(4H)-one derivatives, display significant antioxidant activity, which is vital in reducing oxidative stress in biological systems (Kuş, Uğurlu, Özdamar & Can‐Eke, 2017).

5. Lipid Peroxidation and Cellular Processes

  • Studies on fatty acid derivatives, including those related to 13-(Benzyloxy)-13-oxotridecanoic acid, have revealed their roles in lipid peroxidation and cellular processes. For instance, theinteraction of these fatty acids with enzymes can lead to the formation of oxo-acids and other products, which are crucial in understanding the amplification of lipid peroxidation in biological systems (Wilcox & Marnett, 1993).

6. Structural Analysis and Material Science

  • The crystal structure of compounds similar to 13-(Benzyloxy)-13-oxotridecanoic acid, such as 13-oxoisostearic acid, has been analyzed to understand their molecular arrangement. Such studies are significant for material science, offering insights into the molecular interactions and properties of these compounds (Dahlén, 1972).

7. Synthesis and Luminescent Properties

  • The synthesis of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, which is structurally related to 13-(Benzyloxy)-13-oxotridecanoic acid, has been explored. These studies focus on the influence of different substituents on the photophysical properties of these compounds, which is crucial for applications in photonics and luminescent materials (Sivakumar, Reddy, Cowley & Vasudevan, 2010).

properties

IUPAC Name

13-oxo-13-phenylmethoxytridecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c21-19(22)15-11-6-4-2-1-3-5-7-12-16-20(23)24-17-18-13-9-8-10-14-18/h8-10,13-14H,1-7,11-12,15-17H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQINCEXNMZLESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-(Benzyloxy)-13-oxotridecanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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